molecular formula C4H10ClFN2O2S B2743641 Piperazine-1-sulfonyl fluoride;hydrochloride CAS No. 2305252-58-6

Piperazine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2743641
CAS No.: 2305252-58-6
M. Wt: 204.64
InChI Key: KGTAIEVEJBDLPU-UHFFFAOYSA-N
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Description

Piperazine-1-sulfonyl fluoride; hydrochloride is a fluorinated piperazine derivative characterized by a sulfonyl fluoride (-SO₂F) group and a hydrochloride counterion. This compound is notable for its role as a reactive intermediate in medicinal chemistry, particularly in covalent inhibitor design. The sulfonyl fluoride group enables selective and irreversible binding to target proteins, making it valuable in drug discovery . Its hydrochloride salt form enhances solubility and stability in aqueous environments, facilitating pharmacological applications .

Properties

IUPAC Name

piperazine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTAIEVEJBDLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-sulfonyl fluoride;hydrochloride typically involves the reaction of piperazine with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Piperazine-1-sulfonyl fluoride has been identified as a scaffold for developing LpxH inhibitors, which are crucial in combating antibiotic-resistant bacterial strains. A study demonstrated that derivatives of piperazine-1-sulfonyl fluoride exhibited significant antibacterial activity against Klebsiella pneumoniae and Escherichia coli strains, particularly those deficient in efflux mechanisms. The structure-activity relationship (SAR) established through biochemical evaluations indicated that modifications to the piperazine ring can enhance potency and efficacy against these pathogens .

Melanocortin Receptor Agonists
Research indicates that piperazine derivatives can act as agonists for melanocortin receptors, which are implicated in various physiological processes including appetite regulation and energy homeostasis. Piperazine-1-sulfonyl fluoride derivatives have shown potential in treating conditions such as obesity and sexual dysfunction by modulating these receptors .

Chemical Reagent Applications

Synthesis of Sulfonyl Fluoride Compounds
Piperazine-1-sulfonyl fluoride serves as a versatile building block in the synthesis of sulfonyl fluoride compounds, which are valuable in various chemical reactions, including the formation of stable anion-exchange membranes. These membranes have applications in electrochemical devices and fuel cells .

Case Study 1: Development of LpxH Inhibitors

A series of piperazine-1-sulfonyl fluoride analogs were synthesized and evaluated for their ability to inhibit LpxH, an enzyme critical for bacterial lipid A biosynthesis. The study highlighted the design of compounds that not only inhibited LpxH effectively but also enhanced membrane permeability, making them suitable candidates for further development into therapeutic agents against multidrug-resistant bacteria .

Case Study 2: Melanocortin Receptor Modulation

In a preclinical study, piperazine derivatives were tested for their efficacy in modulating melanocortin receptors. The results demonstrated significant weight loss and improvement in metabolic parameters in animal models treated with these compounds, suggesting their potential utility in obesity management .

Data Tables

Application Area Compound Type Key Findings
Antibacterial AgentsLpxH InhibitorsEffective against E. coli and K. pneumoniae strains
Melanocortin Receptor AgonistsPiperazine DerivativesPotential treatments for obesity and sexual dysfunction
Chemical SynthesisSulfonyl Fluoride ReagentsUsed in anion-exchange membrane production

Mechanism of Action

The mechanism of action of piperazine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Fluoride Derivatives (e.g., SI-5, PSB-0788) are synthesized using sulfonyl fluoride reagents (e.g., AISF) under mild conditions (room temperature, acetonitrile/THF), achieving moderate to high yields .
  • Hydrochloride Salts (e.g., 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride) are typically prepared via direct HCl salt formation, prioritizing solubility over reactivity .

Pharmacological Activity

Piperazine-1-sulfonyl fluoride derivatives exhibit unique pharmacological profiles due to their covalent binding mechanism. For example:

  • PSB-603: A xanthine-linked derivative shows subnanomolar affinity (Kᵢ = 0.553 nM) for adenosine A₂B receptors, with >10,000-fold selectivity over A₁, A₂A, and A₃ receptors .
  • GD-3 : A 3,4-dichlorophenyl-substituted derivative demonstrates potent activity in SARS-CoV-2 inhibition assays, attributed to covalent interactions with viral proteases .

In contrast, non-fluorinated piperazine hydrochlorides (e.g., 1-(2-methoxyphenyl)piperazine hydrochloride) are often used as serotonin receptor ligands but lack covalent binding capabilities .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 1-(4-methylphenyl)piperazine dihydrochloride) are highly water-soluble, whereas sulfonyl fluorides require organic solvents (e.g., THF, acetonitrile) for synthesis .
  • Stability : Sulfonyl fluorides are reactive but stable under anhydrous conditions; hydrochloride salts are shelf-stable but less reactive .

Biological Activity

Piperazine-1-sulfonyl fluoride; hydrochloride is a compound of significant interest in biochemical research and medicinal chemistry due to its unique biological activity. This article explores its mechanisms of action, applications in drug development, and relevant case studies, supported by data tables and research findings.

Overview of Piperazine-1-sulfonyl Fluoride; Hydrochloride

Piperazine-1-sulfonyl fluoride; hydrochloride is a sulfonyl fluoride derivative of piperazine, which has been utilized extensively in various biochemical studies. Its structure allows it to function as a reactive electrophile, making it valuable in the synthesis of biologically active compounds and as a tool for investigating enzyme inhibition.

The biological activity of piperazine-1-sulfonyl fluoride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. The sulfonyl fluoride group is particularly reactive towards serine residues, which are commonly found in proteases. This interaction leads to the inhibition of enzymatic activity, impacting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as a potent inhibitor for various enzymes, particularly proteases, by modifying active site residues.
  • Protein Modification: It can alter the conformation and function of target proteins, leading to downstream effects on cellular processes.

Applications in Research and Medicine

Piperazine-1-sulfonyl fluoride has been employed in several research contexts:

  • Biochemical Studies: Used to explore enzyme kinetics and mechanisms through selective inhibition.
  • Drug Development: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Table 1: Applications and Activities

Application AreaDescription
Biochemical Research Investigating enzyme inhibition and protein interactions.
Medicinal Chemistry Development of inhibitors targeting specific diseases such as cancer and viral infections.
Industrial Use Intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study highlighted the use of piperazine derivatives in developing HIV protease inhibitors. Modifications to the piperazine core led to compounds with significantly enhanced binding affinities and antiviral activities. For instance, one derivative demonstrated an EC50 value of 2.8 nM against HIV-1 protease, showcasing a 60-fold increase in potency compared to previous inhibitors .

Case Study 2: Antibiotic Development

Research focusing on LpxH inhibitors derived from sulfonyl piperazines revealed promising antibacterial activity against Klebsiella pneumoniae. A compound labeled AZ1 exhibited effective inhibition rates, with modifications leading to enhanced potency against antibiotic-resistant strains .

Comparative Analysis with Similar Compounds

Piperazine-1-sulfonyl fluoride can be compared with other piperazine derivatives based on their biological activities:

CompoundBiological ActivityUnique Features
Piperazine Broad range of activities including antidepressant effectsBasic nitrogen heterocycle
Piperazine-1-carboxylate Varies widely based on functional groupsDifferent functional groups
Piperazine-1-sulfonamide Similar reactivity but less specificity than sulfonyl fluorideContains a sulfonamide group

Q & A

Q. What are the recommended methods for synthesizing and purifying piperazine-1-sulfonyl fluoride hydrochloride?

The synthesis typically involves reacting piperazine derivatives with sulfonyl fluorides under controlled acidic conditions. Key steps include:

  • Reagent selection : Use sulfuric acid as a catalyst to promote sulfonation .
  • Purification : Employ recrystallization from ethanol-water mixtures or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the hydrochloride salt .
  • Yield optimization : Monitor reaction temperature (40–60°C) and stoichiometric ratios to minimize byproducts like unreacted piperazine .

Q. Which analytical techniques are critical for characterizing piperazine-1-sulfonyl fluoride hydrochloride?

Rigorous characterization ensures structural fidelity and purity:

  • Chromatography : HPLC with UV detection (λ = 240–290 nm) to confirm purity ≥98% .
  • Spectroscopy : 1^1H/13^13C NMR for verifying sulfonyl fluoride and piperazine moieties; FT-IR for identifying S-F (1360 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 223.05) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling fine particles or vapors .
  • Storage : Keep at –20°C in airtight containers to prevent hydrolysis of the sulfonyl fluoride group .

Q. How does solubility impact experimental design for this compound?

Piperazine-1-sulfonyl fluoride hydrochloride is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). This influences:

  • Formulation : Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
  • Reaction conditions : Pre-dissolve in DMSO before adding to aqueous buffers to avoid precipitation .

Q. What stability considerations are critical during storage and usage?

  • Hydrolysis risk : The sulfonyl fluoride group degrades in aqueous media; prepare fresh solutions for kinetic studies .
  • Light sensitivity : Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Advanced strategies include:

  • Catalyst screening : Test Brønsted acids (e.g., HCl vs. H2_2SO4_4) to enhance sulfonation efficiency .
  • Flow chemistry : Implement continuous reactors to reduce side reactions and scale up production .
  • Quality control : Use orthogonal methods (e.g., TLC and LC-MS) to track intermediates .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Mitigation approaches:

  • Purity verification : Re-analyze batches via NMR and HPLC to exclude degradation products .
  • Assay standardization : Compare IC50_{50} values under consistent pH, temperature, and buffer systems .
  • Structural analogs : Test related compounds (e.g., 1-(4-fluorophenyl)piperazine derivatives) to isolate structure-activity relationships .

Q. What mechanistic insights exist for its role as a serine protease inhibitor?

The sulfonyl fluoride group covalently binds catalytic serine residues. Key studies involve:

  • Kinetic assays : Measure kinact/Kik_{\text{inact}}/K_i ratios to compare inhibition potency .
  • X-ray crystallography : Resolve binding modes in trypsin-like proteases to guide selectivity modifications .

Q. Which advanced analytical methods detect trace impurities or degradation products?

  • LC-HRMS : Identify low-abundance impurities (e.g., hydrolyzed sulfonic acid derivatives) with ppm sensitivity .
  • NMR relaxation experiments : Detect conformational isomers or solvates affecting crystallinity .

Q. How can computational modeling predict its reactivity and interactions?

  • DFT calculations : Simulate sulfonyl fluoride electrophilicity to prioritize synthetic targets .
  • Molecular docking : Screen against protease active sites (e.g., thrombin) to rationalize selectivity .

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